

Chemical structure and synthesis of Prenylamine

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Compound of Interest

Compound Name: Prenylamine

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Prenylamine**

Introduction

Prenylamine ((RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine) is a calcium channel blocker that belongs to the amphetamine chemical class.[1] It was first introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[1][2] However, it was withdrawn from the global market in 1988 due to its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[1][3] This guide provides a detailed overview of the chemical structure and a common synthetic route for **Prenylamine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Prenylamine is a diphenylpropyl derivative of phenylalkylamine.[3] Its structure incorporates a chiral center, leading to the existence of two enantiomers, (S)-(+)-**prenylamine** and (R)-(-)-**prenylamine**. [3] Commercially, it was available as a racemic mixture.[3] The proarrhythmic effects of the drug have been primarily associated with the (S)-(+)-enantiomer.[3]

Chemical Identifiers

- IUPAC Name: (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine[1]
- Chemical Formula: C₂₄H₂₇N[1]

- CAS Number: 390-64-7[1]

Physicochemical Properties

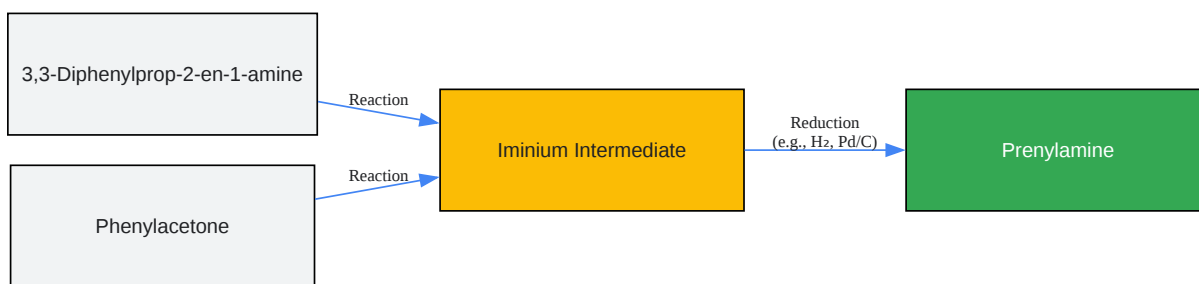
A summary of the key physicochemical properties of **Prenylamine** is presented in the table below.

Property	Value	Source
Molar Mass	329.487 g·mol ⁻¹	[1]
Melting Point	36.5 °C	[4]
Solubility	50 mg/L (at 37 °C)	[4]
Stereochemistry	Racemic	[5]

Synthesis of Prenylamine

A common method for the synthesis of **Prenylamine** involves the reductive amination of phenylacetone with 3,3-diphenylpropylamine. This process forms the final secondary amine structure of **Prenylamine**. Another documented approach involves the synthesis from natural (-)-norephedrine through an aziridine derivative, which confirms the (S)-configuration of (+)-**prenylamine**. [6][7]

The general synthetic workflow is depicted in the diagram below.



General Synthesis of Prenylamine

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Caption: A simplified workflow for the synthesis of **Prenylamine**.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of **Prenylamine** via reductive amination. This protocol is based on established chemical principles for this type of reaction.

Materials:

- 3,3-Diphenylpropylamine
- Phenylacetone
- Methanol (or another suitable solvent)
- Palladium on carbon (Pd/C) catalyst (10%)
- Hydrogen gas (H₂) or a hydride reducing agent (e.g., sodium borohydride)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.
- **Iminium Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Catalytic Hydrogenation:** To the reaction mixture, carefully add 10% Pd/C catalyst (approximately 5 mol%).
- **Reduction:** Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously. The reaction is typically continued for 12-24

hours at room temperature.

- Workup: Once the reaction is complete (as indicated by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure **Prenylamine**.

Pharmacology and Biological Activity

Prenylamine functions as a calcium channel blocker and also exhibits some properties of an adrenergic agent.^[4] Its primary molecular targets in humans are calmodulin and myosin light-chain kinase 2.^[1] The drug acts to decrease sympathetic stimulation on cardiac muscle, which is achieved in part by the competitive inhibition of catecholamine reuptake by storage granules.^[1] While effective as an antianginal agent, its off-target effects, particularly on cardiac ion channels leading to QT prolongation, resulted in its withdrawal from clinical use.^{[1][3]}

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